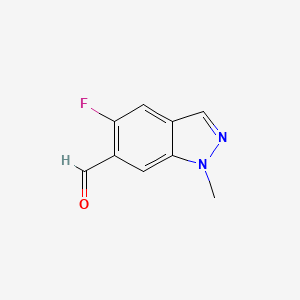

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde

描述

¹H NMR

The aldehyde proton resonates as a singlet at δ 10.12 ppm, characteristic of unconjugated aldehydes. The methyl group at N1 appears as a singlet at δ 4.12 ppm, while aromatic protons exhibit splitting patterns consistent with fluorine coupling (³JHF = 8–10 Hz):

- H7: δ 8.21 ppm (dd, J = 5.6 Hz, 1H)

- H4: δ 7.89 ppm (d, J = 8.1 Hz, 1H)

¹³C NMR

Key signals include:

¹⁹F NMR

A single peak at δ -112.4 ppm confirms the presence of fluorine at position 5.

Table 2: NMR spectral assignments

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 10.12 | s | CHO |

| ¹H | 4.12 | s | N–CH₃ |

| ¹³C | 192.3 | - | C=O |

| ¹⁹F | -112.4 | s | C5–F |

Vibrational Spectroscopy (FT-IR) and Electronic Transitions (UV-Vis)

FT-IR

The compound exhibits:

UV-Vis

Electronic transitions occur at:

Table 3: Vibrational and electronic spectral data

| Technique | Band Position | Assignment |

|---|---|---|

| FT-IR | 1,712 cm⁻¹ | ν(C=O) |

| FT-IR | 1,235 cm⁻¹ | ν(C-F) |

| UV-Vis | 265 nm | Aromatic π→π* transition |

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) reveals a molecular ion peak at m/z 178.054 ([M]⁺), consistent with the molecular formula C₉H₇FN₂O. Key fragmentation pathways include:

- Loss of CO (28 Da): m/z 150.032

- HF elimination (20 Da): m/z 158.048

- Retro-Diels-Alder cleavage: m/z 119.024

Table 4: Major mass spectral fragments

| m/z | Relative Abundance (%) | Fragment Ion |

|---|---|---|

| 178.054 | 100 | [M]⁺ |

| 150.032 | 65 | [M–CO]⁺ |

| 119.024 | 42 | C₆H₃FN⁺ |

属性

IUPAC Name |

5-fluoro-1-methylindazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-12-9-3-7(5-13)8(10)2-6(9)4-11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJLIFWOJJVJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C=N1)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301237489 | |

| Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-88-0 | |

| Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-6-carboxaldehyde, 5-fluoro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301237489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions.

Introduction of Functional Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness and scalability.

化学反应分析

Types of Reactions

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols

Major Products Formed

Oxidation: 5-Fluoro-1-methyl-1H-indazole-6-carboxylic acid

Reduction: 5-Fluoro-1-methyl-1H-indazole-6-methanol

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

科学研究应用

Synthesis Example

A notable synthesis method involves the use of iron(III) chloride in water at elevated temperatures. The reaction conditions typically include:

| Reagent | Amount | Conditions |

|---|---|---|

| 1-Methyl-1H-indazole-5-carbaldehyde | 267 mg (1.67 mmol) | Heated to 100°C for 24 hours |

| Iron(III) chloride | 108 mg (0.67 mmol) | |

| Water | 5 mL |

This method demonstrates the compound's versatility in organic synthesis, making it a valuable intermediate for further chemical modifications .

The biological activities of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde have been explored in several studies, particularly regarding its antibacterial and anticancer properties.

Antibacterial Activity

Research has shown that derivatives of indazole compounds exhibit significant antibacterial activity. For instance, studies involving similar indazole derivatives reveal their effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can inhibit bacterial growth effectively, highlighting their potential as antibacterial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that certain indazole derivatives can induce apoptosis in cancer cell lines, including Hep-G2 liver cancer cells. The mechanism involves altering the expression of apoptosis-related proteins, suggesting that these compounds could serve as leads for developing new anticancer therapies.

Case Study: Antitumor Activity

In a study assessing the antiproliferative effects of various indazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cell growth in human cancer cell lines. The IC50 values were comparable to established chemotherapeutic agents like 5-Fluorouracil, indicating strong potential for further development.

Case Study: Molecular Docking Studies

Molecular docking studies have been conducted to investigate the binding interactions of these compounds with target enzymes involved in cancer progression. For example, certain derivatives demonstrated excellent binding affinity to DNA gyrase, an enzyme crucial for DNA replication in bacteria and cancer cells. This suggests a dual application as both antibacterial and anticancer agents .

作用机制

The mechanism of action of 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is not well-documented. indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atom and the aldehyde group may enhance the compound’s binding affinity and specificity towards its targets .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural variations among analogs include halogen type/position, substituent groups (methyl, nitro, trifluoromethyl), and functional group placement (aldehyde, nitrile, ester). Below is a comparative analysis:

Key Differences and Implications

Substituent Position Effects :

- Fluorine at position 5 (target compound) vs. position 6 (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole) alters steric and electronic profiles. Fluorine’s electron-withdrawing nature may enhance electrophilicity at the aldehyde group .

- Methyl at position 1 (target compound) vs. position 3 (e.g., 5-Bromo-6-fluoro-3-methyl-1H-indazole) affects steric hindrance and conformational stability.

Functional Group Reactivity :

- Aldehyde at position 6 (target compound) vs. position 3 (e.g., 5-Fluoro-1H-indazole-3-carbaldehyde) shifts the reactive site, influencing regioselectivity in subsequent reactions .

- Nitrile (6-Chloro-1H-indazole-5-carbonitrile) or ester (Methyl 6-fluoro-1H-indazole-5-carboxylate) groups offer distinct reactivity pathways, such as nucleophilic substitution or hydrolysis .

Halogen vs.

生物活性

5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde is a synthetic organic compound belonging to the indazole family, characterized by its unique structure that includes a fluorine atom at the 5-position and a carbaldehyde functional group at the 6-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C9H8FN2O

- Molecular Weight : Approximately 178.17 g/mol

- Structural Features : The compound features a fused bicyclic system, which enhances its biological activity compared to other derivatives lacking these features.

Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:

-

Anticancer Activity :

- Indazole derivatives have been studied for their potential as anticancer agents. The unique combination of a fluorine substituent and an aldehyde group may enhance interactions with biological targets involved in cancer progression.

-

Antimicrobial Properties :

- The compound has shown promise in antimicrobial applications, particularly against various strains of fungi such as Candida albicans and Candida glabrata. Studies suggest that certain indazole derivatives exhibit broad-spectrum antifungal activity, which could be leveraged in developing new treatments for fungal infections .

- Anti-inflammatory Effects :

- Antiviral Activity :

The biological activity of this compound can be attributed to its ability to interact with various biological receptors and enzymes:

- Receptor Binding : Indole derivatives, including this compound, are known to bind with high affinity to multiple receptors, which can be beneficial for therapeutic applications.

- Biochemical Pathways : The compound may influence several biochemical pathways associated with inflammation and cancer progression, thereby exhibiting therapeutic potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 5-Fluoro-1-methyl-1H-indazole | C9H8FN2 | - |

| 1-Methyl-1H-indazole-6-carbaldehyde | C9H8N2O | 0.99 |

| 5-Bromo-1-methyl-1H-indazole | C9H8BrN2 | 0.95 |

| 4-(1H-Pyrazol-1-yl)benzaldehyde | C9H8N2 | 0.80 |

The structural configuration of this compound contributes to its distinct interactions with biological targets compared to other similar compounds.

Case Studies and Research Findings

Several studies have highlighted the biological activities of indazole derivatives:

- A study evaluating various indazole derivatives found that certain compounds exhibited significant anticandidal activity against C. albicans and C. glabrata, suggesting potential applications in antifungal therapies .

- Another research focused on structure–activity relationships (SAR) indicated that modifications at specific positions on the indazole ring significantly influenced their biological activities, including anticancer and anti-inflammatory effects .

常见问题

Q. Q1. What are the standard synthetic routes for preparing 5-Fluoro-1-methyl-1H-indazole-6-carbaldehyde?

Methodological Answer: The synthesis typically involves multi-step functionalization of an indazole core. A plausible route includes:

Indazole Core Formation : Cyclization of substituted hydrazines with fluorinated benzaldehydes under acidic or basic conditions.

N-Methylation : Introduction of the methyl group at the 1-position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .

Aldehyde Introduction : Direct formylation via Vilsmeier-Haack reaction (using POCl₃/DMF) or oxidation of a methyl group (e.g., using SeO₂ or CrO₃) at the 6-position .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Key Considerations : Monitor reaction progress via TLC, and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Synthesis Challenges

Q. Q2. How can regioselective fluorination be achieved during the synthesis of this compound?

Methodological Answer: Regioselective fluorination is critical to avoid isomers. Strategies include:

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -NH₂, -OMe) on the indazole ring to position fluorine via electrophilic fluorination (Selectfluor® or F-TEDA-BF₄) .

- Halogen Exchange : Replace a bromine or iodine atom at the 5-position with fluorine using KF/CuI in DMF at 120°C .

- Protection-Deprotection : Temporarily protect reactive sites (e.g., aldehyde as an acetal) during fluorination to prevent side reactions .

Data Contradiction Note : Yields vary significantly (30–70%) depending on the fluorination method, necessitating optimization via reaction time and catalyst loading .

Analytical Characterization

Q. Q3. What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- HPLC-MS : Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) coupled with ESI-MS to detect impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Validate C, H, N, and F percentages (±0.3% deviation) .

Advanced Tip : For tautomerism analysis (aldehyde ↔ enol), use variable-temperature NMR in DMSO-d₆ .

Reactivity and Functionalization

Q. Q4. How does the aldehyde group in this compound influence its reactivity in further derivatization?

Methodological Answer: The aldehyde group enables:

- Condensation Reactions : Form Schiff bases with amines (e.g., hydrazines for hydrazone formation) under mild acidic conditions .

- Nucleophilic Additions : Grignard reagents or organozinc species add to the carbonyl, forming secondary alcohols.

- Reduction : Convert to -CH₂OH using NaBH₄ or LiAlH₄ for prodrug strategies .

Caution : The electron-withdrawing fluorine at C-5 increases aldehyde electrophilicity, accelerating side reactions (e.g., oxidation to carboxylic acid). Use inert atmospheres and low temperatures .

Handling and Stability

Q. Q5. What precautions are necessary for storing and handling this compound?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under nitrogen to prevent aldehyde oxidation and moisture absorption .

- Handling : Use gloves and fume hoods; the compound may irritate skin and mucous membranes.

- Decomposition : Monitor for yellowing (indicative of oxidation) via UV-Vis spectroscopy (λmax ~270 nm) .

Data Discrepancies and Troubleshooting

Q. Q6. How should researchers address contradictions in reported synthetic yields for this compound?

Methodological Answer: Common discrepancies arise from:

- Reagent Quality : Impure starting materials (e.g., hydrazine derivatives) reduce yields. Use ≥98% purity reagents .

- Reaction Atmosphere : Moisture-sensitive steps (e.g., Vilsmeier-Haack) require rigorous drying of solvents and glassware .

- Workup Variations : Adjust pH carefully during acid quenching (e.g., pH 5–6 for optimal precipitation) .

Resolution : Reproduce reactions under controlled conditions (e.g., anhydrous DMF, N₂ atmosphere) and compare with literature protocols .

Biological Activity Profiling

Q. Q7. What strategies are recommended for evaluating the bioactivity of this compound derivatives?

Methodological Answer:

- Target Screening : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs due to the indazole scaffold’s prevalence in inhibitors .

- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or PKA) at 10–100 μM concentrations .

- Metabolic Stability : Assess hepatic microsome clearance (human/rat) to guide lead optimization .

Advanced Applications in Drug Development

Q. Q8. How can this compound serve as a precursor for PROTACs (Proteolysis-Targeting Chimeras)?

Methodological Answer: The aldehyde group facilitates conjugation:

Linker Design : Attach E3 ligase ligands (e.g., thalidomide analogs) via hydrazone or oxime linkages.

Targeting Moieties : Couple to target protein binders (e.g., kinase inhibitors) using click chemistry (CuAAC) .

In Vivo Testing : Evaluate degradation efficiency in xenograft models (e.g., MDA-MB-231 breast cancer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。